(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine is an organic compound that belongs to the class of imines. This compound features a hexyl group attached to the nitrogen atom and a 5-methylthiophen-2-yl group attached to the carbon atom of the imine. The (E)-configuration indicates that the substituents on the imine double bond are on opposite sides, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine can be achieved through the acid-catalyzed condensation of hexylamine and 5-methyl-2-thiophenecarboxaldehyde. The reaction typically involves mixing the aldehyde and amine in a suitable solvent, such as methanol or ethanol, in the presence of an acid catalyst like hydrochloric acid or sulfuric acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the imine formation is complete. The product can be isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and yield. The use of more efficient catalysts and optimized reaction conditions would be essential to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Oxime or nitrile derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed imine formation and reduction.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
(E)-N-Hexyl-1-(thiophen-2-yl)methanimine: Lacks the methyl group on the thiophene ring.
(E)-N-Hexyl-1-(5-chlorothiophen-2-yl)methanimine: Contains a chlorine atom instead of a methyl group on the thiophene ring.
(E)-N-Hexyl-1-(5-methylfuran-2-yl)methanimine: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-Hexyl-1-(5-methylthiophen-2-yl)methanimine is unique due to the presence of both the hexyl group and the 5-methylthiophen-2-yl group. The methyl group on the thiophene ring can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
120825-27-6 |
---|---|
Molecular Formula |
C12H19NS |
Molecular Weight |
209.35 g/mol |
IUPAC Name |
N-hexyl-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H19NS/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
LYWQZJOARFEJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN=CC1=CC=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.